4-Hydroxynonenal

Content Navigation

CAS Number

Product Name

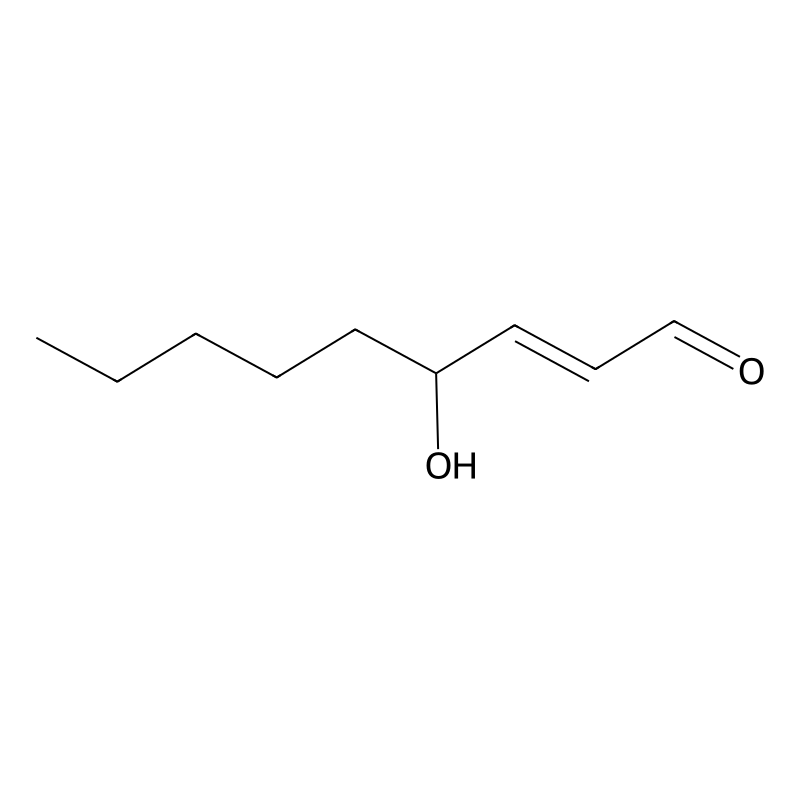

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

4-Hydroxynonenal (4-HNE, CAS 75899-68-2) is a highly reactive α,β-unsaturated aldehyde generated by the lipid peroxidation of ω-6 polyunsaturated fatty acids. In the context of procurement and material selection, 4-HNE is primarily sourced as an analytical standard and biochemical probe for studying oxidative stress, ferroptosis, and protein adduction. Unlike transient reactive oxygen species (ROS), 4-HNE is a stable electrophile capable of diffusing across cellular membranes to form stable Michael adducts with cysteine, histidine, and lysine residues. Because neat 4-HNE is prone to rapid degradation and polymerization, commercial grades are strictly supplied in stabilizing solvents (such as high-purity ethanol at 10 mg/mL) and require ultra-low temperature storage (-70°C) to maintain the exact molarity required for reproducible toxicological and metabolic assays .

Research Fit

Oxidative stress biomarker research

n-6 PUFA-derived lipid peroxidation model

Cellular signaling and apoptosis assay context

Substituting 4-HNE with other common lipid peroxidation products, such as malondialdehyde (MDA) or 4-hydroxyhexenal (4-HHE), fundamentally alters assay kinetics and adduction profiles. MDA, a three-carbon dialdehyde, exhibits significantly lower electrophilic reactivity, primarily cross-linking at low pH, and possesses a much shorter physiological half-life, making it unsuitable for modeling sustained oxidative signaling [1]. Conversely, 4-HHE is derived from ω-3 fatty acids and features a shorter six-carbon chain, which alters its lipophilicity, steric hindrance, and protein target preference compared to the nine-carbon 4-HNE [2]. Procurement of exact 4-HNE is therefore mandatory when researchers must specifically replicate ω-6 fatty acid degradation pathways or require the specific, high-affinity Michael addition kinetics unique to 4-HNE's structure.

Substitution Risk

MDA Marker Specificity

Malondialdehyde (MDA) is a global lipid peroxidation marker and may not reflect n-6 PUFA-specific oxidation pathways.

4-HHE Divergent Pathway Effects

4-Hydroxyhexenal (4-HHE) can trigger opposing gene expression profiles compared to 4-HNE in placental models.

Acrolein Cytotoxicity Profile

Acrolein and other aldehydes show different cytotoxicity profiles; reported potency may not transfer across models.

References

- [1] 4-Hydroxynonenal: A Superior Oxidative Biomarker Compared to Malondialdehyde and Carbonyl Content Induced by Carbon Tetrachloride in Rats. Journal of Toxicology and Environmental Health, Part A, 78(18), 1202-1211 (2015).

- [2] The 4-Hydroxynonenal-Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? Antioxidants (Basel), 2(4), 393-406 (2013).

In Vivo Half-Life and Systemic Persistence

When evaluating biomarkers for oxidative damage, the temporal stability of the molecule dictates its utility in subchronic models. Pharmacokinetic comparisons following carbon tetrachloride exposure demonstrate that 4-HNE exhibits an in vivo plasma half-life of approximately 10 days. In contrast, malondialdehyde (MDA) and generic protein carbonyls degrade much more rapidly, with half-lives of only 1.5 and 2.0 days, respectively [1]. This extended persistence allows 4-HNE to diffuse from its site of origin and act as a sustained secondary messenger, whereas MDA is restricted to localized, short-term interactions.

| Evidence Dimension | In vivo plasma half-life |

| Target Compound Data | ~10 days (4-HNE) |

| Comparator Or Baseline | 1.5 days (MDA) |

| Quantified Difference | 4-HNE persists >6.6 times longer than MDA in plasma. |

| Conditions | Sprague-Dawley rats, single 500 mg/kg CCl4 IP injection. |

Buyers developing long-term or subchronic oxidative stress assays must select 4-HNE to capture delayed systemic effects that transient markers like MDA will miss.

Subchronic Dose-Sensitivity and Assay Resolution

For analytical laboratories establishing exposure thresholds, the dynamic range of the chosen biomarker is critical. In multiple-dose toxicity models, 4-HNE formation demonstrates superior dose-sensitivity compared to legacy markers. Following subchronic exposure, 4-HNE levels peak at an 18-fold increase over baseline controls, maintaining elevated concentrations throughout the testing period. In identical assays, MDA and protein carbonyls show significantly blunted peak-to-control ratios and fail to sustain measurable subchronic elevation [1].

| Evidence Dimension | Subchronic biomarker formation (Peak/Control ratio) |

| Target Compound Data | 18-fold increase (4-HNE) |

| Comparator Or Baseline | Significantly lower fold-increase (MDA and protein carbonyls) |

| Quantified Difference | 4-HNE provides a vastly superior signal-to-noise ratio for subchronic toxicity quantification. |

| Conditions | Multiple IP treatments (300 mg/kg CCl4 over 21 days) measured via GC-MS. |

Procuring 4-HNE as a calibration standard ensures higher assay resolution and lower false-negative rates in cumulative toxicity screening.

Protein Adduction Specificity and Steric Reactivity

The carbon chain length of lipid aldehydes strictly governs their protein adduction targets. Comparative proteomic studies between the ω-6 derived 4-HNE (9 carbons) and the ω-3 derived 4-HHE (6 carbons) reveal divergent reactivity profiles. 4-HNE demonstrates a markedly higher reactivity toward specific metabolic proteins, such as insulin, effectively forming adducts that reduce insulin-induced glucose uptake. Furthermore, 4-HNE and 4-HHE exhibit distinct preferences for adipocyte nuclear proteins, driven by differences in lipophilicity and steric hindrance at the target lysine and histidine residues [1].

| Evidence Dimension | Target-specific protein adduction affinity |

| Target Compound Data | High reactivity and specific adduction to insulin and distinct nuclear proteins (4-HNE) |

| Comparator Or Baseline | Lower reactivity toward insulin; divergent nuclear protein preference (4-HHE) |

| Quantified Difference | 4-HNE specifically drives ω-6-linked metabolic disruption pathways not replicated by 4-HHE. |

| Conditions | In vitro insulin adduction assays and mouse diet-induced obesity models. |

Researchers investigating diabetes, obesity, or specific ω-6 lipid pathways must procure 4-HNE, as generic α,β-unsaturated aldehydes will bind to the wrong protein targets.

Formulation Stability and Handling Requirements

Neat 4-HNE is highly unstable, undergoing rapid auto-oxidation and polymerization at room temperature, which destroys its utility as a quantitative standard. To ensure reproducible dosing, commercial 4-HNE must be procured as a stabilized solution, typically in anhydrous ethanol at concentrations such as 10 mg/mL, and stored strictly at -70°C. Under these optimized solvent and thermal conditions, the aldehyde remains stable for extended periods, whereas improper handling or attempts to use neat preparations result in immediate degradation and assay failure .

| Evidence Dimension | Shelf-life and structural integrity |

| Target Compound Data | Stable for extended periods (Ethanol solution at -70°C) |

| Comparator Or Baseline | Rapid polymerization and auto-oxidation (Neat 4-HNE at room temperature) |

| Quantified Difference | Stabilized formulation prevents complete loss of active monomeric compound. |

| Conditions | Commercial storage and laboratory handling conditions. |

Procurement teams must specify the solvent-stabilized form and guarantee cold-chain logistics (-70°C) to prevent receiving degraded, unusable material.

Calibration Standards for GC-MS/LC-MS Biomarker Quantification

Due to its 18-fold dynamic range and 10-day plasma half-life, 4-HNE is the premier analytical standard for quantifying subchronic oxidative stress and lipid peroxidation in plasma and tissue samples. It is heavily procured by toxicology labs to establish calibration curves for detecting halogenated compound exposure or chronic inflammatory diseases [1].

Target-Specific Proteomic Adduction Assays

Leveraging its unique 9-carbon structure and specific Michael addition kinetics, 4-HNE is utilized to map lipid-protein interactions in metabolic disorders. It is the required reagent for studying the inhibition of insulin signaling and the modification of adipocyte nuclear proteins, where shorter-chain analogs like 4-HHE fail to replicate the necessary binding affinity [2].

In Vitro Models of Ferroptosis and Cellular Toxicity

Because 4-HNE is a stable downstream effector of ROS, it is procured to directly induce and study ferroptosis and oxidative cytotoxicity in cell cultures. Utilizing the ethanol-stabilized commercial form allows researchers to precisely control dosing concentrations, ensuring highly reproducible cell viability and apoptosis assays without the rapid degradation associated with neat aldehydes .

Application Fit

References

- [1] 4-Hydroxynonenal: A Superior Oxidative Biomarker Compared to Malondialdehyde and Carbonyl Content Induced by Carbon Tetrachloride in Rats. Journal of Toxicology and Environmental Health, Part A, 78(18), 1202-1211 (2015).

- [2] The 4-Hydroxynonenal-Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? Antioxidants (Basel), 2(4), 393-406 (2013).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

128946-65-6

Metabolism Metabolites

Wikipedia

Use Classification

Explore Compound Types